molecular formula C38H58O13 B12393540 Arvenin II

Arvenin II

Cat. No.: B12393540
M. Wt: 722.9 g/mol
InChI Key: KSENPDOZJGRJHR-GPWVBDSWSA-N
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Description

Arvenin II is a natural product isolated from the plant Anagallis arvensis, commonly known as scarlet pimpernel. It belongs to the family Primulaceae and is classified as a cucurbitacin glucoside. Cucurbitacins are a group of highly oxygenated tetracyclic triterpenoids known for their bitter taste and various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Arvenin II is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the plant material with solvents such as methanol or ethanol, followed by chromatographic techniques to purify the compound . The structure of this compound has been established through spectral studies, including carbon-13 nuclear magnetic resonance spectra and chemical transformations .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from Anagallis arvensis. The extraction process involves harvesting the plant, drying it, and then using solvents to extract the active compounds. The extract is then subjected to various purification steps to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Arvenin II undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can produce various oxidized derivatives, while reduction reactions can yield reduced forms of this compound .

Mechanism of Action

The mechanism of action of Arvenin II involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to cellular receptors and enzymes, leading to the modulation of various biological processes. For example, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Arvenin II is one of several cucurbitacin glucosides isolated from Anagallis arvensis. Similar compounds include:

Uniqueness

This compound is unique due to its specific structure, which includes a 2-O-β-D-glucopyranosyl 23, 24-dihydrocucurbitacin B moiety. This structural feature distinguishes it from other cucurbitacin glucosides and contributes to its distinct biological activities .

Properties

Molecular Formula

C38H58O13

Molecular Weight

722.9 g/mol

IUPAC Name

[(6R)-6-hydroxy-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxoheptan-2-yl] acetate

InChI

InChI=1S/C38H58O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,20-24,27-30,32,39,41,44-46,48H,11-17H2,1-9H3/t20-,21-,22+,23-,24+,27-,28+,29-,30+,32-,35+,36-,37+,38+/m1/s1

InChI Key

KSENPDOZJGRJHR-GPWVBDSWSA-N

Isomeric SMILES

CC(=O)OC(C)(C)CCC(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O

Canonical SMILES

CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O

Origin of Product

United States

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